4-Hydroxy-3-propoxybenzaldehyde is an organic compound with the molecular formula C₁₀H₁₂O₃, also known as Vanillin propyl ether or Vanillyl propyl ether. It is a derivative of benzaldehyde featuring a hydroxyl group (-OH) and an ether linkage (-O-) instead of the carbonyl group (-C=O) typically found in aldehydes. This compound appears as a white to beige crystalline solid and is characterized by its sweet, woody aroma, making it valuable in the food and beverage industry as a flavoring agent. Its melting point is approximately 63-64°C, while its boiling point is around 306°C, with a density of 1.14 g/ml. It is soluble in various organic solvents such as ethanol, methanol, chloroform, and acetone .
These reactions are facilitated by the presence of functional groups that enhance its reactivity compared to simpler aromatic compounds.
Research indicates that 4-Hydroxy-3-propoxybenzaldehyde exhibits various biological activities, including:
The synthesis of 4-Hydroxy-3-propoxybenzaldehyde typically involves the reaction of propyl alcohol with vanillin under acidic conditions. The general steps include:
4-Hydroxy-3-propoxybenzaldehyde has several applications across different fields:
Interaction studies involving 4-Hydroxy-3-propoxybenzaldehyde have focused on its potential toxicity and safety profile. Current research indicates minimal toxicity in animal models and human cell lines. Predictive models suggest that it does not exhibit significant reactivity towards skin proteins or potential sensitization effects, indicating a favorable safety profile for laboratory handling .
Several compounds share structural similarities with 4-Hydroxy-3-propoxybenzaldehyde. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Vanillin | C8H8O3 | Parent compound; known for its flavor profile |
Ethyl Vanillin | C9H10O3 | Ethyl derivative of vanillin; stronger flavor |
Isovanillin | C8H8O3 | Isomer of vanillin; distinct biological activity |
Methyl Vanillin | C9H10O3 | Methyl derivative; used as a synthetic flavor |
What sets 4-Hydroxy-3-propoxybenzaldehyde apart from these similar compounds is its specific propoxy substitution which enhances its solubility and alters its biological activity profile compared to vanillin and its derivatives. This unique substitution may contribute to its distinct flavor properties and therapeutic potential, making it a subject of ongoing research in both food science and pharmacology .